4-(1-Ethoxypropyl)-1,2-dimethoxybenzene
Description
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene is an aromatic ether derivative characterized by a benzene ring substituted with two methoxy groups at the 1- and 2-positions and a 1-ethoxypropyl group at the 4-position. The ethoxypropyl substituent introduces steric and electronic effects that influence solubility, reactivity, and biological activity compared to simpler alkyl or aromatic substituents .
Properties
CAS No. |
58045-89-9 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(1-ethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-5-11(16-6-2)10-7-8-12(14-3)13(9-10)15-4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
CKRDEAHSWJIEBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene typically involves the following steps:
Friedel-Crafts Alkylation: The introduction of the ethoxypropyl group can be achieved through Friedel-Crafts alkylation. This involves reacting 1,2-dimethoxybenzene with 1-bromo-3-ethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The intermediate product from the alkylation step can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd) to yield the final compound
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using appropriate reagents
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd
Substitution: Various electrophiles in the presence of catalysts
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy and ethoxypropyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
Physicochemical Properties
- Compounds with methoxy/ethoxy groups (e.g., 1,2-dimethoxy-4-allylbenzene ) exhibit high UV absorption and retention indices (Rf values), making them detectable via chromatography .
- 4-Cyclopropyl-1,2-dimethoxybenzene likely has reduced solubility compared to ethoxypropyl derivatives due to its rigid substituent .
Table: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
